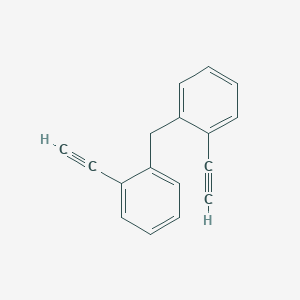
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure.
Preparation Methods
The synthesis of 2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the use of vinyl-containing silanes and dimethylsiloxane derivatives. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for this compound may involve large-scale reactions in specialized reactors, where parameters such as temperature, pressure, and reaction time are meticulously controlled to optimize the production process. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane has found applications in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers. Its unique structure allows for the creation of novel compounds with desirable properties.
Biology: Research has explored its potential use in biological systems, particularly in the development of silicon-based biomaterials and drug delivery systems.
Medicine: The compound’s biocompatibility and potential for functionalization make it a candidate for medical applications, such as in the design of medical implants and diagnostic tools.
Mechanism of Action
The mechanism by which 2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions. The silicon atom in the structure can form stable bonds with other elements, contributing to the compound’s stability and reactivity .
Comparison with Similar Compounds
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 4-ethenyl-, 2-oxide: This compound shares a similar ring structure but contains sulfur instead of silicon, leading to different chemical properties and reactivity.
1,3-Dioxole, 2,2-dimethyl-: This compound has a similar dioxole ring but lacks the vinyl group, resulting in different applications and reactivity.
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: This compound has a similar dioxolane ring but contains an acetate group, leading to different chemical behavior and applications.
Properties
CAS No. |
359454-68-5 |
|---|---|
Molecular Formula |
C7H14O2Si |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
2-ethenyl-2,4-dimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H14O2Si/c1-4-10(3)8-6-5-7(2)9-10/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
NFSWCJLDWVXIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCO[Si](O1)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


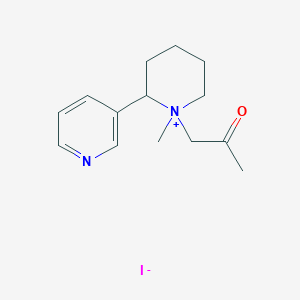
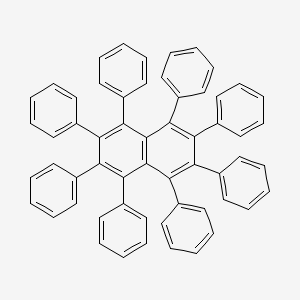
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
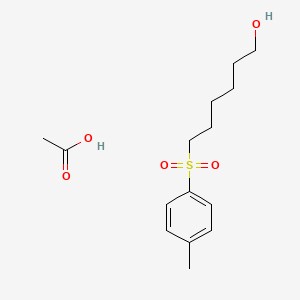
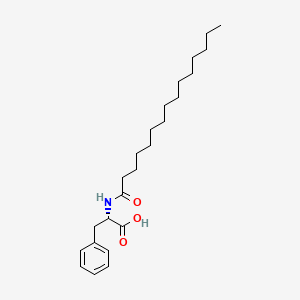



![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)

